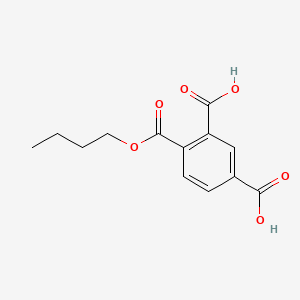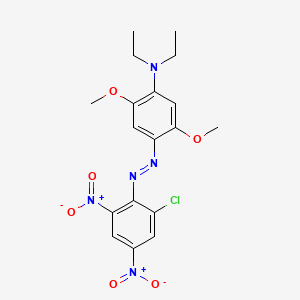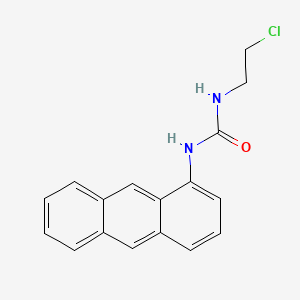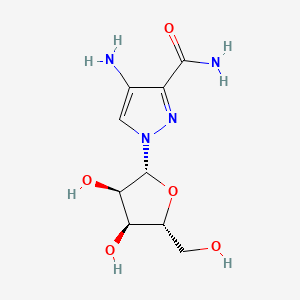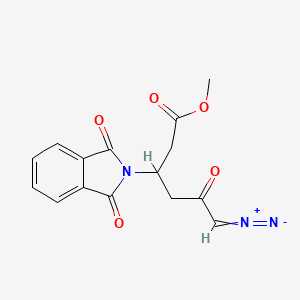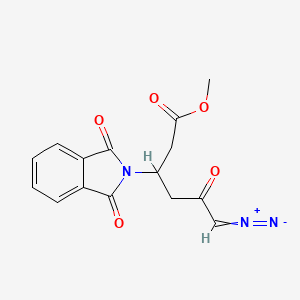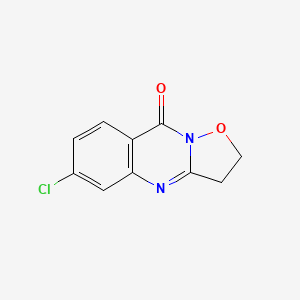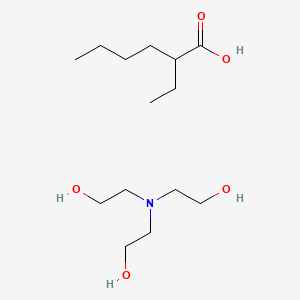
1-Anthramine, N-(2-oxazolin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anthramine, N-(2-oxazolin-2-yl)- is a chemical compound with the molecular formula C₁₇H₁₄N₂O It features an anthramine core linked to an oxazoline ring, making it a unique heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Anthramine, N-(2-oxazolin-2-yl)- can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with 2-chlorooxazoline under basic conditions. The reaction typically proceeds as follows:
Step 1: Anthranilic acid is treated with thionyl chloride to form anthraniloyl chloride.
Step 2: The anthraniloyl chloride is then reacted with 2-aminoethanol to form the intermediate anthranilamide.
Step 3: Finally, the anthranilamide is cyclized with 2-chlorooxazoline in the presence of a base such as sodium hydride to yield 1-Anthramine, N-(2-oxazolin-2-yl)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Anthramine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted oxazoline compounds.
Wissenschaftliche Forschungsanwendungen
1-Anthramine, N-(2-oxazolin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Anthramine, N-(2-oxazolin-2-yl)- involves its interaction with various molecular targets. The oxazoline ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
1-Anthramine, N-(2-oxazolidin-2-yl)-: Similar structure but with an oxazolidine ring instead of an oxazoline ring.
2-Anthramine, N-(2-oxazolin-2-yl)-: Positional isomer with the oxazoline ring attached at a different position on the anthramine core.
1-Anthramine, N-(2-thiazolin-2-yl)-: Similar structure but with a thiazoline ring instead of an oxazoline ring.
Uniqueness: 1-Anthramine, N-(2-oxazolin-2-yl)- is unique due to the presence of both an anthramine core and an oxazoline ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102583-92-6 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
N-anthracen-1-yl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H14N2O/c1-2-5-13-11-15-14(10-12(13)4-1)6-3-7-16(15)19-17-18-8-9-20-17/h1-7,10-11H,8-9H2,(H,18,19) |
InChI-Schlüssel |
DYWYQTOLSPOWGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


